kn-93

Catalog No.
S002785
CAS No.
139298-40-1
M.F
C26H29ClN2O4S
M. Wt
501.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
kn-93

CAS Number

139298-40-1

Product Name

kn-93

IUPAC Name

N-[2-[[3-(4-chlorophenyl)prop-2-enyl-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide

Molecular Formula

C26H29ClN2O4S

Molecular Weight

501.0 g/mol

InChI

InChI=1S/C26H29ClN2O4S/c1-28(17-5-6-21-9-11-23(27)12-10-21)20-22-7-3-4-8-26(22)29(18-19-30)34(31,32)25-15-13-24(33-2)14-16-25/h3-16,30H,17-20H2,1-2H3

InChI Key

LLLQTDSSHZREGW-UHFFFAOYSA-N

SMILES

CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC

Synonyms

N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide

Canonical SMILES

CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC

Isomeric SMILES

CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC

Description

The exact mass of the compound Methoxybenzene-sulfonamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Benzylamines - Supplementary Records. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Anisole (Methoxybenzene)

Anisole is a common organic solvent frequently used in scientific research due to several properties:

  • High boiling point: (154°C) allows for evaporation at higher temperatures without significant product loss Source: Wikipedia - Anisole: .
  • Miscibility: Anisole is miscible with a wide range of other organic solvents, making it a versatile tool for dissolving various compounds Source: Royal Society of Chemistry - Anisole հղ water.
  • Relatively inert: It doesn't readily react with many other chemicals, minimizing unwanted side reactions during experiments Source: Sigma-Aldrich - Anisole.

Applications of Anisole in Research:

  • Organic synthesis: As a solvent for various reactions in organic chemistry Source: ACS Publications - Applications of Solvents in Organic Synthesis.
  • Isolation and purification of natural products: Due to its ability to dissolve many organic compounds Source: National Institutes of Health - Natural Products Isolation: .
  • Spectroscopy: Sometimes used as a solvent for nuclear magnetic resonance (NMR) spectroscopy Source: Bruker - NMR Sample Preparation.

Sulfonamides

Sulfonamides are a class of organic compounds containing the functional group SO2NH2. They have a vast history in medicinal chemistry due to their diverse biological properties:

  • Antibacterial activity: Early sulfonamides were the first widely used antibiotics Source: Science History Institute - The Discovery of Antibiotics.
  • Enzyme inhibition: Some sulfonamides can inhibit specific enzymes, making them valuable research tools for studying biological pathways Source: National Center for Biotechnology Information - Enzyme Inhibitors: .
  • Material science applications: Sulfonamides can be incorporated into polymers for various purposes Source: American Chemical Society - Sulfonated Polymers.

KN-93 is a specific inhibitor of calmodulin-dependent protein kinase II, commonly referred to as CaMKII. It is a small molecule that has gained attention for its role in modulating calcium signaling pathways, particularly those involving calmodulin, a calcium-binding messenger protein. The chemical structure of KN-93 includes three aromatic rings, which facilitate its interaction with hydrophobic regions of calmodulin when calcium ions are present. This interaction is crucial for inhibiting the activity of CaMKII, which plays a significant role in various cellular processes including muscle contraction, neurotransmitter release, and synaptic plasticity .

KN-93 acts primarily by binding to the calcium-calmodulin complex, thereby preventing calmodulin from activating CaMKII. This inhibition disrupts downstream signaling pathways that depend on CaMKII activity. Notably, KN-93 does not directly inhibit CaMKII itself but rather interferes with its activation mechanism by blocking the calcium-bound form of calmodulin from engaging with the kinase . The binding affinity of KN-93 to the calcium-calmodulin complex has been characterized through various biophysical methods, demonstrating its effectiveness in modulating CaMKII activity .

The biological effects of KN-93 have been extensively studied. It exhibits neuroprotective properties by reducing neuronal apoptosis and caspase-3 activity in models of excitotoxicity, such as those induced by N-methyl-D-aspartic acid (NMDA) treatment. In these studies, KN-93 has been shown to decrease lactate dehydrogenase leakage and intracellular calcium overload in neurons, indicating its potential therapeutic applications in neurodegenerative diseases . Additionally, it has been observed to modulate dopamine synthesis by affecting the phosphorylation levels of tyrosine hydroxylase in neuronal cells .

  • Formation of the sulfonamide: This is achieved by reacting an amine with a sulfonyl chloride.
  • Coupling reactions: Subsequent coupling with appropriate aromatic compounds introduces the methoxy and chlorinated groups essential for biological activity.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity suitable for biological testing.

Specific details about the synthesis can vary based on the desired purity and scale of production.

KN-93 has several applications in research and potential therapeutic contexts:

  • Neuroscience Research: It is widely used to study calcium signaling pathways and their implications in neuronal function and pathology.
  • Cardiovascular Studies: Given its role in modulating calcium channels, KN-93 is also investigated for its effects on cardiac function and arrhythmias.
  • Cancer Research: Its ability to inhibit cell proliferation through modulation of signaling pathways makes it a candidate for exploring cancer treatment strategies .

Interaction studies have revealed that KN-93 binds specifically to the calcium-bound form of calmodulin rather than directly to CaMKII itself. This binding alters the ability of calmodulin to interact with various target proteins, including voltage-gated sodium channels and ryanodine receptors . Such interactions are crucial for understanding how KN-93 can affect cellular excitability and contractility.

Several compounds exhibit similar mechanisms or structural characteristics to KN-93. Here are some notable examples:

Compound NameMechanismUnique Features
KN-92Inhibits CaMKII but does not bind to calmodulinStructural analog of KN-93; less effective than KN-93
W7Calmodulin inhibitorNon-specific; affects multiple calcium-dependent processes
TrifluoperazineCalmodulin antagonistPrimarily used as an antipsychotic; broader effects on neurotransmitter systems
CalmidazoliumCalmodulin antagonistUsed mainly in research; affects smooth muscle contraction

KN-93 stands out due to its specific binding affinity for the calcium-calmodulin complex and its selective inhibition of CaMKII activity without affecting other calcium-dependent processes directly . This specificity makes it a valuable tool in both basic research and potential clinical applications targeting calcium signaling pathways.

XLogP3

4.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

500.1536563 g/mol

Monoisotopic Mass

500.1536563 g/mol

Heavy Atom Count

34

Appearance

White to off-white solid

UNII

2TW744QBU1

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Wikipedia

N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide

Dates

Modify: 2023-09-12

[1]. Tombes RM, et al. G1 cell cycle arrest and apoptosis are induced in NIH 3T3 cells by KN-93, an inhibitor of CaMK-II (the multifunctional Ca2+/CaM kinase). Cell Growth Differ. 1995 Sep;6(9):1063-70.
[2]. Mamiya N, et al. Inhibition of acid secretion in gastric parietal cells by the Ca2+/calmodulin-dependent protein kinase II inhibitorKN-93. Biochem Biophys Res Commun. 1993 Sep 15;195(2):608-15.
[3]. Anderson ME, et al. KN-93, an inhibitor of multifunctional Ca++/calmodulin-dependent protein kinase, decreases early afterdepolarizations in rabbit heart. J Pharmacol Exp Ther. 1998 Dec;287(3):996-1006.
[4]. Rokhlin OW, et al. KN-93 inhibits androgen receptor activity and induces cell death irrespective of p53 and Akt status in prostate cancer. Cancer Biol Ther. 2010 Feb;9(3):224-35.

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